12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-
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Overview
Description
12alpha-Methylpregna-4,9(11)-diene-3,20-dione is a 20-oxo steroid.
Scientific Research Applications
1. Impurity Characterization in Drug Production
12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-, is closely related to compounds identified as impurities in the production of megestrol acetate, a drug used in cancer and AIDS-related cachexia. These compounds were characterized using spectroscopic methods, highlighting their relevance in the pharmaceutical manufacturing process (Guo et al., 2006).
2. Pharmacological Evaluation as 5α-Reductase Inhibitors
The compound and its derivatives have been evaluated for their pharmacological effects, particularly as 5α-reductase inhibitors. These studies provide insights into the potential therapeutic applications of these compounds in treating conditions like benign prostatic hyperplasia (Ramírez et al., 2005).
3. Androgenic and Anti-androgenic Effects Study
Research involving derivatives of 12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-, has explored their androgenic and anti-androgenic effects. These studies contribute to understanding the role of these compounds in hormonal balance and their potential therapeutic applications (Cabeza et al., 1999).
4. Biodehydrogenation Studies
The biodehydrogenation of this compound using Arthrobacter simplex demonstrates its potential in biochemical transformations, which can be crucial for the synthesis of complex molecules in the pharmaceutical industry (Rong-zhu, 2011).
5. Exploration of D-homo Isomers
Research on D-homo isomers of similar compounds has been conducted, offering insights into the structural and functional diversity of these steroid derivatives and their potential applications in drug design (Knight, 1980).
Properties
CAS No. |
1045-57-4 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8S,10S,12S,13S,14S,17S)-17-acetyl-10,12,13-trimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-20-17(19-8-7-18(14(2)23)22(13,19)4)6-5-15-12-16(24)9-10-21(15,20)3/h11-13,17-19H,5-10H2,1-4H3/t13-,17-,18+,19-,21-,22+/m0/s1 |
InChI Key |
JPIUWRVPCMVEFM-JCLYDMDCSA-N |
Isomeric SMILES |
C[C@H]1C=C2[C@@H](CCC3=CC(=O)CC[C@@]32C)[C@H]4[C@]1([C@H](CC4)C(=O)C)C |
SMILES |
CC1C=C2C(CCC3=CC(=O)CCC32C)C4C1(C(CC4)C(=O)C)C |
Canonical SMILES |
CC1C=C2C(CCC3=CC(=O)CCC32C)C4C1(C(CC4)C(=O)C)C |
1045-57-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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